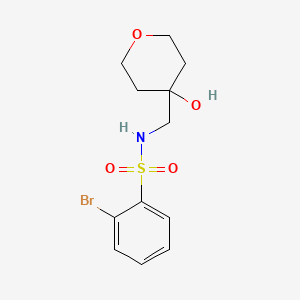

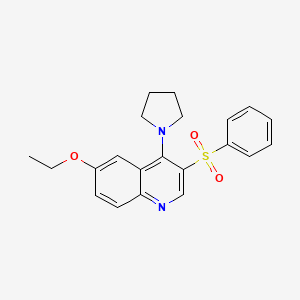

![molecular formula C11H12BrN3O B2360179 6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine CAS No. 1774896-96-6](/img/structure/B2360179.png)

6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C11H12BrN3O . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It also contains a tetrahydro-2H-pyran-4-yl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.14 . It is a solid substance at room temperature . Further physical and chemical properties are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Antiproliferative Applications

6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine has been utilized in the synthesis of various heterocyclic compounds with potential antiproliferative properties. For instance, compounds containing this moiety have demonstrated promising antitumor activity against liver carcinoma (HEPG2-1), highlighting its significance in cancer research (Gomha, Zaki, & Abdelhamid, 2015).

Antibacterial Properties

Research has also explored the use of this compound in synthesizing new polyheterocyclic ring systems with notable in vitro antibacterial properties. These developments point to its potential utility in addressing various bacterial infections and related diseases (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antiviral and Antitumor Activities

The compound has been involved in the creation of pyrazolo[3,4-d]pyrimidine ribonucleosides with significant biological activity. Some derivatives have shown antiviral and antitumor activities, notably against measles and leukemia, demonstrating its potential in developing treatments for infectious and malignant diseases (Petrie et al., 1985).

Synthesis and Functionalization

The compound has been key in synthesizing and functionalizing pyrazolo[1,5-a]pyrimidines, facilitating the exploration of various derivatives and their potential therapeutic applications. This versatility is crucial in medicinal chemistry and drug discovery (Catalano et al., 2015).

Development of Systemic Fungicides

It has also been used in synthesizing pyrazolo[1,5-a]pyrimidine derivatives as structural analogues of systemic fungicides, showing high levels of fungicidal activity. This application is important in agriculture and environmental sciences (Huppatz, 1985).

Inhibitory Activity against 5-Lipoxygenase

Research indicates the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with anti-5-lipoxygenase and anticancer activities. This discovery is significant in developing treatments for inflammatory diseases and cancer (Rahmouni et al., 2016).

Synthesis of Nucleosides

The compound has facilitated the synthesis of novel pyrazolo[3,4-d]pyrimidine nucleosides, indicating its utility in the field of nucleoside chemistry and its potential in pharmacological applications (Ugarkar et al., 1984).

Wirkmechanismus

Target of Action

The primary target of 6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting the kinase activity of CDK2 . This results in the arrest of cell cycle progression and induction of apoptosis within cancer cells .

Biochemical Pathways

The inhibition of CDK2 disrupts the cell cycle progression, particularly at the G1/S and G2/M transition points . This leads to the arrest of cell proliferation and induces programmed cell death or apoptosis . The downstream effects include reduced tumor growth and potential regression of cancerous cells .

Zukünftige Richtungen

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . They have shown promising anticancer activity and have been used as protein kinase inhibitors for cancer treatment . Therefore, “6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine” and similar compounds may have potential applications in the development of new anticancer drugs.

Eigenschaften

IUPAC Name |

6-bromo-3-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c12-9-5-13-11-10(6-14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQUGOQIDWGVOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=C3N=CC(=CN3N=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

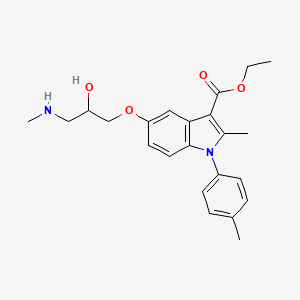

![3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2360102.png)

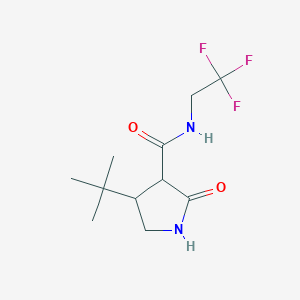

![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2360106.png)

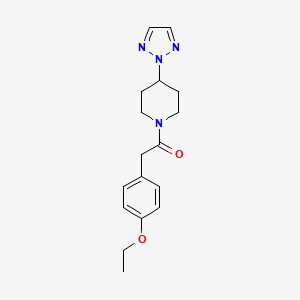

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B2360109.png)

![methyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2360117.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2360118.png)